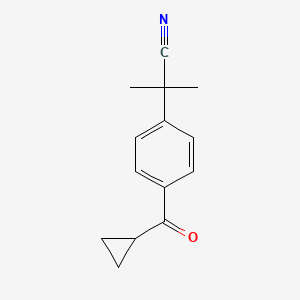
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile is an organic compound characterized by a cyclopropane ring attached to a phenyl group, which is further connected to a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of benzene derivatives, followed by nitrile formation. The reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as a catalyst and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, hydrogen gas with a metal catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
2-Phenylpropanenitrile: Lacks the cyclopropane ring, leading to different chemical properties.
4-Cyclopropylphenylacetonitrile: Similar structure but with variations in the position of the nitrile group.
Cyclopropanecarbonyl derivatives: Compounds with similar cyclopropane and carbonyl groups but different substituents.
Uniqueness
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile is unique due to the presence of both a cyclopropane ring and a nitrile group, which confer distinct reactivity and potential applications. Its structural features allow for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
生物活性
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanenitrile, often referred to as a key intermediate in pharmaceutical synthesis, has garnered attention for its potential biological activities. This compound is particularly noted for its role in the synthesis of Fexofenadine, an antihistamine used to treat allergy symptoms. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H16N
- Molecular Weight : 212.29 g/mol
Structure
The compound features a cyclopropanecarbonyl group attached to a phenyl ring, with a methylpropanenitrile moiety. The structural complexity contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. It is believed to function as a ligand that can modulate receptor activity, thereby influencing various physiological processes.
Key Mechanisms Include:
- Receptor Modulation : The compound may bind to histamine receptors, particularly H1 receptors, similar to other antihistamines like Fexofenadine, leading to reduced allergic responses.
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes involved in inflammatory pathways, although specific targets remain to be fully elucidated.
Antihistaminic Properties
Research indicates that this compound serves as an important precursor in the synthesis of Fexofenadine. Studies have shown that Fexofenadine effectively blocks H1 receptors, providing relief from allergy symptoms without significant sedation compared to first-generation antihistamines .
Case Studies and Experimental Data
- Synthesis and Efficacy Study :
- Toxicological Assessments :
- Comparative Studies :
Summary Table of Biological Activities
属性
CAS 编号 |
169280-06-2 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC 名称 |
2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C14H15NO/c1-14(2,9-15)12-7-5-11(6-8-12)13(16)10-3-4-10/h5-8,10H,3-4H2,1-2H3 |
InChI 键 |
OEGDIOHJCJQYBA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)C1=CC=C(C=C1)C(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















